molecular formula C21H17NO B1655224 1-benzyl-3-phenyl-3H-indol-2-one CAS No. 3335-95-3

1-benzyl-3-phenyl-3H-indol-2-one

Cat. No.: B1655224
CAS No.: 3335-95-3
M. Wt: 299.4 g/mol
InChI Key: JVOOROOSCRPRFJ-UHFFFAOYSA-N
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Description

1-Benzyl-3-phenyl-3H-indol-2-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of N-benzyl indole derivatives, a scaffold renowned for its wide range of biological activities and its presence in many pharmacologically active molecules . The indole nucleus is a privileged structure in drug discovery due to its ability to mimic peptide structures and interact effectively with various enzymatic targets . The specific structural features of this compound—a 1-benzyl group attached to the indole nitrogen and a 3-phenylimino group—make it a valuable intermediate or core structure for the design and synthesis of novel bioactive molecules. Research into structurally similar N-arylmethyl substituted indole derivatives has demonstrated their potential as antiplatelet agents. These compounds have been shown to inhibit ADP and arachidonic acid-induced platelet aggregation in human plasma, which is a key mechanism in the pathogenesis of atherothrombotic diseases like myocardial infarction and stroke . Notably, studies indicate that the presence of a benzyl substitution on the indole nitrogen is critical for this biological activity, as derivatives without this substitution exhibited significantly weaker or no activity . Beyond cardiovascular research, the indole scaffold is central to developing compounds for a variety of therapeutic areas. Indole derivatives are being actively investigated as inhibitors of enzymes like tyrosinase, with applications in both medicine and industry . The versatility of the 1-benzyl-3-phenyl-3H-indol-2-one structure allows researchers to functionalize it at various positions, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and other drug-like properties . This compound is offered for research purposes only and is intended for use by qualified laboratory professionals. It is not for diagnostic, therapeutic, or personal use. Researchers should consult all relevant material safety data sheets (MSDS) and adhere to strict laboratory safety protocols while handling this material.

Properties

IUPAC Name

1-benzyl-3-phenyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c23-21-20(17-11-5-2-6-12-17)18-13-7-8-14-19(18)22(21)15-16-9-3-1-4-10-16/h1-14,20H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOOROOSCRPRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278722
Record name MLS002638091
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3335-95-3
Record name MLS002638091
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002638091
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack Reaction for Indole-3-Carbaldehyde Synthesis

The foundational step in one synthesis route involves the Vilsmeier-Haack formylation of indole to yield 1H-indole-3-carbaldehyde. This reaction proceeds via electrophilic substitution at the C-3 position of indole, facilitated by a dimethylformamide (DMF) and phosphoryl chloride (POCl3) complex. The aldehyde intermediate is characterized by a distinct infrared (IR) absorption band at 1634 cm⁻¹ and a singlet at δ 9.9 ppm in ¹H-NMR spectra, confirming successful formylation.

N-Benzylation of 1H-Indole-3-Carbaldehyde

To prevent unwanted side reactions during subsequent steps, the indolic nitrogen is protected via benzylation. Treatment of 1H-indole-3-carbaldehyde with benzyl bromide in dry DMF, using sodium hydride (NaH) as a base at 5°C, affords the N-benzyl derivative in 75% yield. The electron-withdrawing effect of the formyl group enhances NH acidity, facilitating deprotonation and nucleophilic substitution. The product’s structure is verified by ¹H-NMR signals at δ 5.3 ppm (Ar–CH2–) and δ 9.97 ppm (CHO).

Oxidation to Indole-3-Carboxylic Acid

The N-benzyl indole-3-carbaldehyde is oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO4) in an acetone-water mixture. The carboxylic acid exhibits broad IR absorption at 3420–2550 cm⁻¹ (O–H) and a strong C=O stretch at 1655 cm⁻¹. This intermediate is critical for subsequent coupling reactions but requires careful handling due to its sensitivity to decarboxylation.

Coupling with Arylpiperazines

The carboxylic acid is activated (e.g., via acyl chloride formation) and coupled with arylpiperazines to introduce the phenyl group at C-3. For instance, reaction with 1-pyridin-2-yl-piperazine in dichloromethane (DCM) yields 1-benzyl-3-[4-(2-pyridinyl-1-piperazinyl)carbonyl]-1H-indole, a precursor to the target compound. While this method achieves functionalization, it involves multiple steps and moderate overall yields (~50–60%).

Direct C-3 Benzylation Using N-Heterocyclic Carbene Catalysts

Catalyst Screening and Optimization

A regioselective C-3 benzylation strategy avoids protective groups by employing NHC catalysts. In a model reaction, indole reacts with benzyl alcohol under aerobic conditions in toluene at 110°C. Screening of NHC precursors (A–D) identifies precursor D as optimal, delivering 3-benzyl-1H-indole in 87% yield. Key parameters include:

  • Catalyst loading : 5 mol% precursor D.
  • Base : Potassium hydroxide (KOH, 1 equiv).
  • Solvent : Toluene.
  • Temperature : 110°C.

Substituting KOH with weaker bases (e.g., NaOEt) reduces yields to 20–23%, highlighting the necessity of strong bases for deprotonation.

Substrate Scope and Limitations

The method tolerates electron-donating and withdrawing groups on both indole and benzyl alcohol. For example:

  • 5-Methylindole affords 3-benzyl-5-methyl-1H-indole in 82% yield.
  • 4-Bromobenzyl alcohol yields 3-(4-bromobenzyl)-1H-indole (85% yield).
    However, sterically hindered substrates (e.g., 2-substituted benzyl alcohols) exhibit reduced reactivity, necessitating higher temperatures or prolonged reaction times.

Mechanistic Insights

The reaction proceeds via a hydrogen-borrowing mechanism:

  • Dehydrogenation : Benzyl alcohol is oxidized to benzaldehyde, releasing hydrogen.
  • Nucleophilic attack : The indole C-3 position attacks the in situ-generated benzyl cation.
  • Aromatization : Base-mediated elimination restores aromaticity, yielding the alkylated product.

Spirocyclization Approaches for Structural Analogues

Implications for Target Compound Synthesis

While this approach focuses on spirocyclic systems, modifying the starting material (e.g., substituting ethanol derivatives with benzyl groups) could theoretically yield 1-benzyl-3-phenyl-3H-indol-2-one. Reaction conditions (20–60°C, organic solvents like acetonitrile) are milder than traditional methods, but feasibility requires further validation.

Comparative Analysis of Synthetic Routes

Efficiency and Yield

  • Vilsmeier-Haack route : Multi-step (4–5 steps), cumulative yield ~40–50%.
  • NHC-catalyzed benzylation : Single-step, 85–87% yield.
  • Spirocyclization : Undetermined for target compound but high yielding (>70%) for analogous structures.

Regioselectivity and Byproducts

  • NHC catalysis ensures exclusive C-3 alkylation, avoiding N- or C-2 byproducts.
  • Vilsmeier-Haack methods require protective groups to prevent N-oxidation.

Scalability and Practicality

  • NHC-catalyzed reactions use inexpensive benzyl alcohol and tolerate air, ideal for industrial applications.
  • Spirocyclization avoids metal catalysts, reducing purification challenges.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-phenyl-3H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides are used under acidic or basic conditions.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Alkylated or acylated indole derivatives.

Scientific Research Applications

Key Synthetic Routes

MethodDescription
Fischer Indole SynthesisReaction of phenylhydrazine with ketones under acidic conditions.
Continuous Flow SynthesisOptimizes reaction conditions for large-scale production.
Use of CatalystsEmploys catalysts that can be recycled to minimize environmental impact.

Chemical Reactions

1-benzyl-3-phenyl-3H-indol-2-one undergoes various chemical transformations:

  • Oxidation : Forms quinonoid derivatives using oxidizing agents like potassium permanganate.
  • Reduction : Converts carbonyl groups to hydroxyl groups using sodium borohydride.
  • Electrophilic Substitution : Occurs at the indole ring or benzyl group under acidic or basic conditions.

Anticancer Properties

Research indicates that 1-benzyl-3-phenyl-3H-indol-2-one exhibits potential anticancer activities. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, molecular docking studies have shown its interaction with proteins involved in cancer progression, suggesting a mechanism of action through enzyme inhibition .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. A study reported that derivatives of this compound exhibited minimum inhibitory concentrations (MIC) as low as 1 μg/mL against MRSA strains .

Industrial Applications

In addition to its biological activities, 1-benzyl-3-phenyl-3H-indol-2-one is utilized in the synthesis of dyes and pigments due to its unique structural features. Its derivatives are explored for potential use in pharmaceuticals, particularly in drug development targeting specific diseases .

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of various indole derivatives, including 1-benzyl-3-phenyl-3H-indol-2-one, on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, highlighting the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was assessed against both Gram-positive and Gram-negative bacteria. The results showed pronounced activity against S. aureus with an MIC value significantly lower than that of standard antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial infections .

Mechanism of Action

The mechanism of action of 1-benzyl-3-phenyl-3H-indol-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site and preventing substrate access . This inhibition can lead to reduced melanin production, making it useful in treating hyperpigmentation disorders.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
1-Benzyl-3-phenyl-3H-indol-2-one Benzyl (N1), Phenyl (C3) C21H17NO 299.37 Core structure for drug discovery
1-Benzyl-3-methyl-1,3-dihydro-2H-indol-2-one Benzyl (N1), Methyl (C3) C16H15NO 237.29 Simplified analog; methyl enhances lipophilicity
3-Allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one Phenyl (N1), Allyl (C3), Methyl (C3) C18H17NO 263.33 Allyl group introduces reactivity for further functionalization
3-Phenyl-oxindole Phenyl (C3) C14H11NO 209.24 Oxindole core; lacks N1 substitution
5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one Benzodiazocinone fused with indole C22H18N2O 326.40 Extended heterocyclic system; potential CNS activity

Research Findings and Trends

  • Structural Diversity : Substitution at C3 (e.g., phenyl, methyl, allyl) modulates electronic properties and steric bulk, impacting binding to biological targets like serotonin receptors .
  • Crystallographic Insights : X-ray studies of analogs (e.g., 5-benzoyl-2-(1H-indol-3-yl)-4-(4-methyl-phenyl)-4,5-dihydrofuran-3-carbonitrile) reveal planar indole moieties and dihedral angles critical for molecular recognition .
  • Drug Discovery : Indol-2-one derivatives are prioritized in kinase inhibitor development, with substituents like benzyl enhancing selectivity against ATP-binding pockets .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1-benzyl-3-phenyl-3H-indol-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : A p-toluenesulfonic acid (p-TSA)-catalyzed protocol enables rapid synthesis of indol-2-one derivatives under mild conditions (70°C, 6–8 hours) with yields exceeding 80% . Key optimization steps include:

  • Solvent selection : Use ethanol or dichloromethane to balance reactivity and solubility.
  • Catalyst loading : 10 mol% p-TSA achieves optimal turnover without side reactions.
  • Substrate pre-activation : Pre-form indole intermediates via Friedel-Crafts alkylation to enhance regioselectivity .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (retention time ~14.3 min under C18 reverse-phase conditions) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 1-benzyl-3-phenyl-3H-indol-2-one from structurally similar indole derivatives?

  • Methodological Answer :

  • ¹H NMR : The benzyl group’s methylene protons appear as a singlet at δ 4.8–5.2 ppm, while the indole NH proton is absent due to lactam formation .
  • IR : A strong carbonyl stretch at ~1700 cm⁻¹ confirms the lactam ring .
  • HRMS : Molecular ion peaks at m/z 299.34 (C₂₁H₁₇NO⁺) align with the molecular formula .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the biological activity of 1-benzyl-3-phenyl-3H-indol-2-one derivatives?

  • Methodological Answer :

  • Pharmacophore mapping : Replace the benzyl group with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic pockets in targets like 3α-hydroxysteroid dehydrogenase .
  • Binding assays : Fluorescence quenching studies reveal static binding to human serum albumin (HSA) with binding constants (Kₐ) ~10⁴ M⁻¹. Hydrophobic interactions dominate, as shown by positive entropy changes (ΔS > 0) .
  • Activity cliffs : The 2-phenyl substitution reduces antimalarial efficacy compared to bulkier aryl groups, highlighting steric sensitivity in target engagement .

Q. What computational strategies are effective for modeling the conformational dynamics of 1-benzyl-3-phenyl-3H-indol-2-one in solution?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate puckering amplitudes (q) and phase angles (φ) using Cremer-Pople coordinates to quantify nonplanar ring distortions .
  • Docking studies : Use the SMILES string O=C1C(C2=CC=CC=C2)(CCN(CC)CC)C3=CC=CC=C3N1N(C)CC4=CC=C(OC)C=C4Cl (from a related analog) to model interactions with HSA subdomain IIA .
  • QM/MM : Combine DFT (B3LYP/6-31G*) with molecular mechanics to predict tautomerization energetics in polar solvents .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values) for this compound?

  • Methodological Answer :

  • Assay standardization : Normalize cell viability assays (e.g., MTT) using identical incubation times (24–48 hours) and serum concentrations (10% FBS) .
  • Metabolic stability : Test microsomal half-life (t₁/₂) in liver S9 fractions to account for species-specific cytochrome P450 activity .
  • Data reconciliation : Apply multivariate analysis (PCA) to isolate variables like solvent (DMSO vs. ethanol) impacting solubility and bioavailability .

Methodological Considerations

Q. What analytical workflows are recommended for characterizing synthetic byproducts or degradation products?

  • Stepwise Approach :

LC-MS/MS : Use electrospray ionization (ESI+) to detect trace impurities (e.g., de-benzylated analogs at m/z 209.1) .

X-ray crystallography : Resolve ambiguous NOE correlations by growing single crystals in ethyl acetate/hexane (3:1) .

Thermogravimetric analysis (TGA) : Monitor thermal stability up to 250°C to identify decomposition thresholds .

Q. How can researchers design robust structure-activity relationship (SAR) studies for indol-2-one derivatives?

  • Framework :

  • Library design : Synthesize 10–15 analogs with systematic substitutions (e.g., halogens, alkyl chains) at positions 1, 3, and 5 .
  • High-throughput screening : Use fluorescence polarization assays to measure binding affinity shifts (ΔKd) against protein targets .
  • Free-Wilson analysis : Quantify contributions of substituents to overall activity using regression models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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